molecular formula C14H14N4O2S B2960129 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173558-92-3

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2960129
CAS RN: 1173558-92-3
M. Wt: 302.35
InChI Key: TVEUYXHKIIJUSQ-JQIJEIRASA-N
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Description

The compound is a derivative of benzothiazolium, which is known for its high electron-withdrawing strength . It has been used in the development of nonlinear optical crystals .


Synthesis Analysis

The synthesis of similar compounds involves the use of 1,3-dipolar cycloaddition . This process involves the reaction of benzothiazol with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The benzothiazolium crystals consist of a new acentric core HMB (2-(4-hydroxy-3-methoxystyryl)-3-methylbenzo[d]thiazol-3-ium) which exhibits extremely large macroscopic optical nonlinearity with optimal molecular ordering for maximizing the diagonal second-order nonlinearity .


Chemical Reactions Analysis

The quinolinium derivatives of this compound have shown strong antibacterial activities against different bacteria strains including MRSA, VRE and NDM-1 Escherichia coli .


Physical And Chemical Properties Analysis

The benzothiazolium crystals have large crystal size with parallel surfaces, moderate thickness, and high optical quality with a large optical transparency range (580-1620 nm) . They are capable of generating THz waves with high efficiency .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been concentrated on the synthesis and structural characterization of novel compounds containing the core structure of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide. These efforts include the development of new synthetic routes, characterization techniques, and the exploration of their chemical properties. For instance, Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, showcasing the structural versatility of related compounds (Hassan, Hafez, & Osman, 2014).

Biological Activities

A significant portion of the research has been directed towards evaluating the biological activities of compounds with this chemical structure. This includes assessing their cytotoxicity against cancer cell lines, antimicrobial properties, and potential as anti-inflammatory and analgesic agents. The studies conducted by Abu‐Hashem, Al-Hussain, and Zaki (2020), as well as Palkar et al. (2017), highlight the compounds' inhibitory activities on COX-2 enzymes, showcasing their therapeutic potential in inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Pharmacological Potential

Further investigations into the pharmacological potential of these compounds have been carried out, with studies focusing on their interactions with biological targets, such as enzymes and receptors involved in disease pathways. For example, Karrouchi et al. (2021) performed molecular docking studies to explore the interaction between synthesized compounds and specific protein targets, suggesting a method to predict the therapeutic efficacy of these compounds in treating diseases like diabetes (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of synthesized compounds bearing the this compound structure have been assessed. Research by Alhameed et al. (2019) and other studies have demonstrated the potential of these compounds in inhibiting the growth of various bacterial and fungal strains, offering insights into their use as novel antimicrobial agents (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

Mechanism of Action

The quinolinium derivatives can disrupt the GTPase activity and dynamic assembly of FtsZ, thus inhibiting bacterial cell division and causing bacterial cell death .

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-17-12-10(20-3)5-4-6-11(12)21-14(17)16-13(19)9-7-8-15-18(9)2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEUYXHKIIJUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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